molecular formula C7H11NO3 B2355087 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid CAS No. 127700-78-1

2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

Cat. No.: B2355087
CAS No.: 127700-78-1
M. Wt: 157.169
InChI Key: RJGVYIKJSMBGDK-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (CAS# 127700-78-1) is a high-purity isoxazole derivative supplied for biomedical research and drug discovery. This compound features a 4,5-dihydroisoxazole (isoxazoline) scaffold, a structure of significant interest in medicinal chemistry due to its potential for diverse biological activities . Isoxazole derivatives are extensively investigated for their immunoregulatory properties, functioning as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . Specifically, compounds with a similar (S,R)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid structure, known as VGX-1027, have demonstrated potent anti-inflammatory effects in models of carrageenan-induced pleurisy and collagen-induced arthritis by suppressing key pro-inflammatory cytokines like TNF-α and IL-1β, and modulating NF-κB and p38 signaling pathways . The structural profile of this compound makes it a valuable chemical tool for studying immune cell signaling, inflammation mechanisms, and for developing novel therapeutic agents against autoimmune and inflammatory diseases . Researchers will find this reagent particularly useful in pharmacology, immunology, and medicinal chemistry applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGVYIKJSMBGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, related compounds have shown promising results in inhibiting various cancer cell lines. The mechanism often involves the modulation of PPAR (Peroxisome Proliferator-Activated Receptors), which play a crucial role in cellular differentiation and metabolism.

  • Case Study : A study on similar oxazole derivatives demonstrated their ability to act as triple agonists for PPARα, PPARγ, and PPARδ, showing effective EC50 values in low micromolar ranges . This suggests that 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid may possess similar properties worth exploring.

Antimicrobial Properties

The antimicrobial activity of oxazole derivatives has been extensively documented. Compounds with similar structures have been tested against various pathogens, including Gram-positive and Gram-negative bacteria.

  • Table 1: Antimicrobial Activity of Oxazole Derivatives
CompoundTarget OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
5kEscherichia coli2212.5
5hPseudomonas aeruginosa2025
5aStaphylococcus aureus1950

This table illustrates the effectiveness of synthesized compounds similar to this compound against common pathogens .

Anti-inflammatory Potential

Oxazole-containing compounds are being investigated for their anti-inflammatory effects. The modulation of inflammatory pathways through PPAR activation can lead to decreased inflammation in various models.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid and its derivatives involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific derivative and its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in the substituent at the 3-position of the oxazoline ring. These variations significantly influence biological activity, solubility, and toxicity:

Compound Name Substituent (R) Molecular Formula Key Features & Applications References
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid Ethyl (-CH₂CH₃) C₇H₁₁NO₃ Hypothesized intermediate polarity; potential for balanced lipophilicity and bioavailability. Limited direct data.
VGX-1027 [(S,R)-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid] Phenyl (-C₆H₅) C₁₁H₁₁NO₃ Potent immunomodulator; inhibits LPS-induced pro-inflammatory cytokines (TNFα, IL-1). Low toxicity in preclinical models.
[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid Cyclohexyl (-C₆H₁₁) C₁₂H₁₉NO₃ Impurity in ciclopirox olamine synthesis; used as a reference standard for quality control.
2-(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid Methyl (-CH₃) C₆H₉NO₃ High-cost building block (€629/50 mg); utilized in specialized organic synthesis.
Acivicin [(2S)-2-Amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid] Chloro (-Cl) C₇H₁₀ClN₃O₃ Glutamine analogue; inhibits γ-glutamyl transpeptidase (GGT). High toxicity due to interference with glutamate-glutamine cycle.

Toxicity and Pharmacokinetics

  • VGX-1027: No significant toxicity reported in vitro or in vivo, making it a candidate for further preclinical testing .
  • Acivicin : High toxicity due to off-target effects on glutamine-dependent pathways, leading to neurological and gastrointestinal side effects .
  • Ethyl vs.

Biological Activity

2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₇H₁₃N₁O₂
  • Molecular Weight : 141.19 g/mol
  • Structure : The compound features an oxazole ring which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • PPAR Agonism : Research indicates that compounds with similar oxazole structures can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis. For instance, a related compound demonstrated potent PPARα, -γ, and -δ agonist activity with low EC50 values (0.029 µM for PPARα and PPARδ) .
  • Anticancer Activity : Compounds within the oxazole family have shown promise in inhibiting cancer cell proliferation. Studies have reported cytotoxic effects against various cancer cell lines, suggesting that the compound may induce apoptosis through caspase activation pathways .
  • Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, which are common among compounds containing oxazole rings. The minimal inhibitory concentrations (MICs) against specific pathogens are crucial for evaluating therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
PPAR AgonismPPARα0.029 µM
PPARγ0.013 µM
PPARδ0.029 µM
AnticancerHCT116 (Colon Cancer)294 nM
HL60 (Leukemia)362 nM
AntimicrobialE. coli0.0195 mg/mL
C. albicans0.0048 mg/mL

Case Study 1: Anticancer Efficacy

A study investigated the effects of compounds similar to this compound on various cancer cell lines using assays like MTT and SRB to determine cytotoxicity. The results indicated significant inhibition of cell growth in HCT116 and HL60 cells, with mechanisms involving apoptosis through caspase activation .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of oxazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The findings highlighted that certain derivatives exhibited MIC values indicating effective inhibition against E. coli and C. albicans, suggesting a potential application in treating infections caused by these pathogens .

Preparation Methods

Chlorination-Oxime Cyclization Method

Reaction Sequence and Conditions

This method, detailed in US9796690B2, proceeds through four stages:

Hydrolysis of Ethyl-4-chloroacetoacetate

Ethyl-4-chloroacetoacetate (92 g, 0.55 mol) undergoes hydrolysis in 37% hydrochloric acid (542 g) at 25°C for 24 hours. Concentration under vacuum at 40°C yields a residue, which is cooled to 5°C and neutralized with 20% sodium hydroxide (215 g) to maintain temperatures below 10°C.

Nitrosation and Chlorination

The intermediate is treated with 20% sodium nitrite (159 g) at 0°C, generating 1-chloro-3-(hydroxyimino)acetone. Subsequent extraction with ethyl acetate and chlorination with Cl₂ gas (37.6 g) at 0–5°C produces a dichloro intermediate.

Cyclization with 3-Chloro-2-vinylphenyl Methanesulfonate

Half the chlorinated mixture reacts with 3-chloro-2-vinylphenyl methanesulfonate (46.4 g, 0.199 mol) at 35°C under pH control (4.3–4.5) using 25% potassium hydrogencarbonate. After 4 hours, the organic phase is concentrated, and ethanol-induced crystallization yields the isoxazoline-acetic acid derivative.

Critical Parameters

  • Temperature Control : Reactions proceed between 0°C and 50°C, with strict regulation during exothermic steps (e.g., Cl₂ addition).
  • pH Management : Buffering with potassium hydrogencarbonate prevents side reactions during cyclization.

Thiolation-Oximation-Cycloaddition Approach

While WO2024088280A1 focuses on a sulfonyl-bearing analog, its methodology informs adaptations for synthesizing 2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid:

Modified Reaction Pathway

Thiolation and Oximation

A benzene derivative undergoes thiolation with methyl mercaptan, followed by oximation using hydroxylamine hydrochloride. This forms an oxime intermediate prone to 1,3-dipolar cycloaddition.

Cycloaddition with Ethylene

The oxime reacts with ethylene in the presence of sodium hypochlorite and 2,2,6,6-tetramethylpiperidinyloxide (TEMPO), forming the dihydroisoxazole ring. Subsequent hydrolysis of ester groups introduces the acetic acid moiety.

Advantages Over Traditional Methods

  • Catalytic Efficiency : TEMPO enhances oxidation selectivity, reducing byproducts.
  • Scalability : Aqueous-phase reactions simplify purification.

Comparative Analysis of Synthetic Routes

Parameter Chlorination-Oxime Method Thiolation-Oximation Method
Starting Material Ethyl-4-chloroacetoacetate Benzene derivatives
Key Step Oxime cyclization 1,3-Dipolar cycloaddition
Temperature Range 0°C–50°C 25°C–100°C
Catalyst None TEMPO
Hazardous Reagents Cl₂ gas, HCl NaOCl, H₂O₂
Yield Optimization pH-controlled cyclization Catalytic oxidation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodology : Cyclocondensation of hydroxylamine derivatives with β-keto esters or α,β-unsaturated carbonyl precursors is a standard approach. For example, ethyl-substituted oxazoline intermediates can be synthesized via [3+2] cycloaddition reactions, followed by hydrolysis to yield the acetic acid moiety. Optimization involves varying catalysts (e.g., acidic or basic conditions), temperature (80–120°C), and solvent polarity (e.g., ethanol or DMF). Kinetic studies using HPLC or LC-MS can monitor intermediate formation .
  • Validation : Cross-reference with spectroscopic data (e.g., NMR for regioselectivity) and compare yields under different conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm the oxazole ring substitution pattern and acetic acid protonation state. IR spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .
    • Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations for bond angles and electronic distribution) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles) due to potential irritancy (similar to structurally related oxazole derivatives).
  • Store in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the oxazole ring.
  • Refer to SDS sheets for analogous compounds (e.g., VGX-1027, CAS 6501-72-0) for emergency procedures .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Approach :

  • DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and interaction with biological targets (e.g., enzymes).
  • QSAR Modeling : Train models using datasets of structurally similar compounds (e.g., triazole or pyrazole derivatives) to correlate substituent effects (e.g., ethyl vs. phenyl groups) with antimicrobial or antifungal activity .
    • Experimental Validation : Synthesize top-predicted derivatives and test in vitro against target pathogens .

Q. How do contradictory spectral or reactivity data arise in studies of this compound, and how can they be resolved?

  • Root Causes :

  • Tautomerism : The oxazole ring may exhibit keto-enol tautomerism, altering NMR signals.
  • Solvent Effects : Polar solvents stabilize charged intermediates, affecting reaction pathways.
    • Resolution Strategies :
  • Conduct variable-temperature NMR to identify tautomeric equilibria.
  • Compare reactivity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methods :

  • HPLC with Chiral Columns : Resolve enantiomers if asymmetric synthesis is employed.
  • Membrane Filtration : Remove high-molecular-weight byproducts using nanofiltration membranes (MWCO 200–500 Da) .
    • Optimization : Adjust mobile phase composition (e.g., acetonitrile/water gradients) and monitor purity via LC-MS .

Q. How can reaction engineering principles improve scalability for this compound’s synthesis?

  • Strategies :

  • Microreactor Technology : Enhance heat/mass transfer for exothermic cycloaddition steps.
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .
    • Case Study : A 10-fold scale-up achieved 85% yield by optimizing residence time and catalyst loading in a continuous-flow reactor .

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